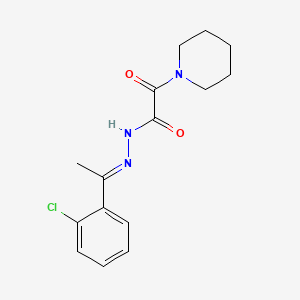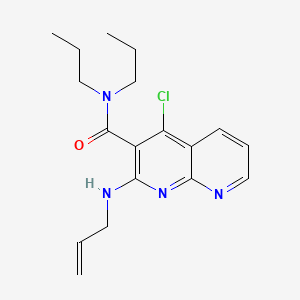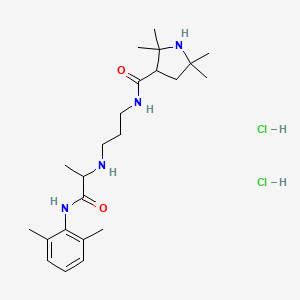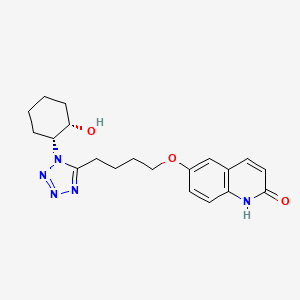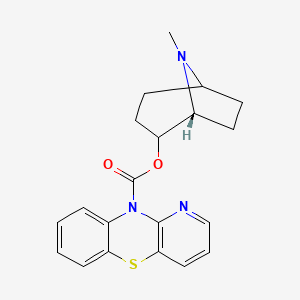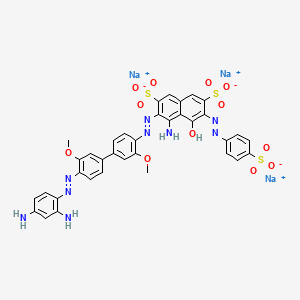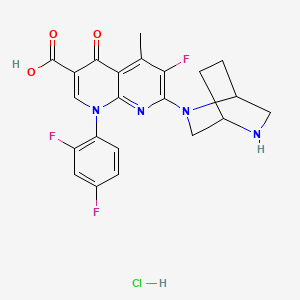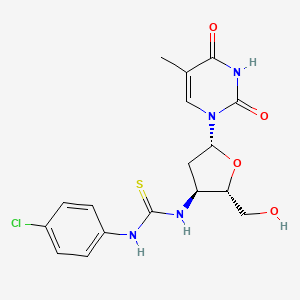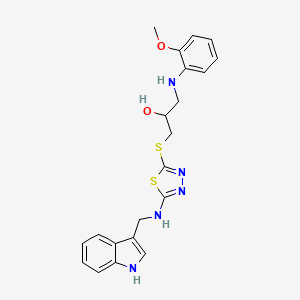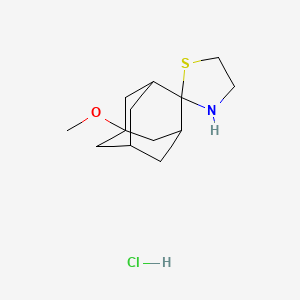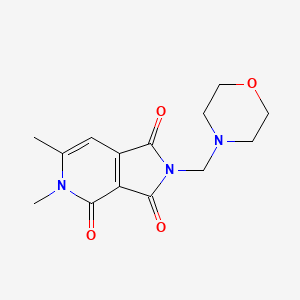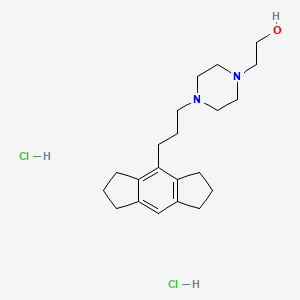
5,6-exo-Epoxyendothall thioanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-exo-Epoxyendothall thioanhydride: is a chemical compound with the molecular formula C8H6O4S and a molecular weight of 200.2117 It is a derivative of endothall, a well-known herbicide, and features an epoxy group at the 5,6-positions and a thioanhydride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-exo-Epoxyendothall thioanhydride typically involves the reaction of endothall with sulfur-containing reagents under specific conditions. One common method includes the use of episulfides and cyclic thioanhydrides in a ring-opening copolymerization (ROCOP) process . The reaction conditions often require the presence of a catalyst to facilitate the formation of the desired thioanhydride structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification and crystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5,6-exo-Epoxyendothall thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioanhydride group to other functional groups, such as thiols or sulfides.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: 5,6-exo-Epoxyendothall thioanhydride is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It has been used in radioligand binding studies to identify high-affinity binding sites in mouse liver cytosol .
Medicine: The compound’s structural properties and reactivity make it a candidate for drug development. Its derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its reactivity with episulfides makes it suitable for the synthesis of sulfur-rich polythioesters .
Mechanism of Action
The mechanism of action of 5,6-exo-Epoxyendothall thioanhydride involves its interaction with specific molecular targets. In biological systems, it binds to high-affinity sites in liver cytosol, with an apparent dissociation constant of 32 nM . This binding can inhibit certain enzymatic activities, leading to various biological effects. The compound’s epoxy and thioanhydride groups play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Endothall: The parent compound, used as a herbicide.
Endothall anhydride: A related compound with similar structural features but lacking the sulfur atom.
2-Methyl and 5-endo-(cyanomethyl) analogues: Variants of endothall with different substituents.
Uniqueness: 5,6-exo-Epoxyendothall thioanhydride is unique due to its combination of an epoxy group and a thioanhydride functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
127311-87-9 |
|---|---|
Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(1S,2R,6S,7S,8S,10S)-3-oxo-9,11-dioxa-3λ4-thiatetracyclo[5.3.1.02,6.08,10]undecan-5-one |
InChI |
InChI=1S/C8H8O4S/c9-2-1-13(10)8-3(2)4-5-6(12-5)7(8)11-4/h3-8H,1H2/t3-,4+,5+,6+,7+,8-,13?/m1/s1 |
InChI Key |
JBQLUJNOBUHWSZ-ZAMCYODWSA-N |
Isomeric SMILES |
C1C(=O)[C@@H]2[C@H]3[C@H]4[C@H](O4)[C@@H]([C@@H]2S1=O)O3 |
Canonical SMILES |
C1C(=O)C2C3C4C(O4)C(C2S1=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


